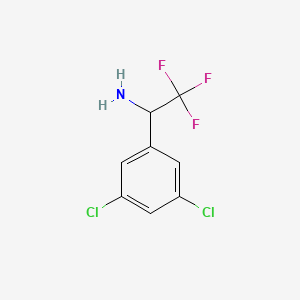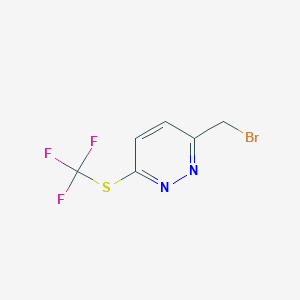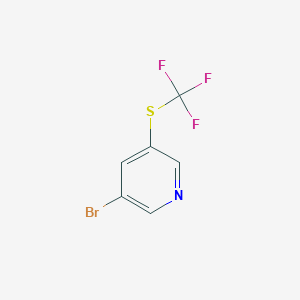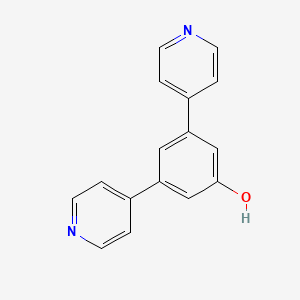![molecular formula C8H12N2 B11759434 (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a nitrogen atom within its ring structure, making it a pyrrole derivative. Pyrroles are known for their aromaticity and are commonly found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and provides good to excellent yields under mild reaction conditions.
Another method involves the use of a manganese complex to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This reaction is highly selective and avoids the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The Paal-Knorr synthesis is favored for its simplicity and high yield, while the manganese-catalyzed method is preferred for its selectivity and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amines.
Scientific Research Applications
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler heterocyclic compound with a similar ring structure.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Thiophene: A sulfur-containing heterocycle with aromatic properties.
Uniqueness
(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile is unique due to its specific ring structure and the presence of a nitrile group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-4-8-7-3-1-2-6(7)5-10-8/h6-8,10H,1-3,5H2/t6-,7-,8?/m0/s1 |
InChI Key |
YVJNNEITXBTHSZ-WPZUCAASSA-N |
Isomeric SMILES |
C1C[C@H]2CNC([C@H]2C1)C#N |
Canonical SMILES |
C1CC2CNC(C2C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)




![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759385.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11759387.png)
![1-(2,2-difluoroethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11759394.png)


![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
